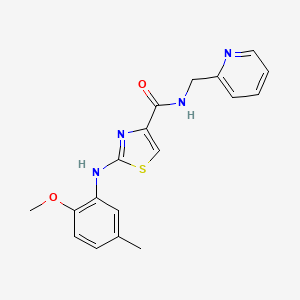

2-((2-methoxy-5-methylphenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-(2-methoxy-5-methylanilino)-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-12-6-7-16(24-2)14(9-12)21-18-22-15(11-25-18)17(23)20-10-13-5-3-4-8-19-13/h3-9,11H,10H2,1-2H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWRNYAZMOMDEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-methoxy-5-methylphenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a thiazole ring, a methoxy-substituted phenyl group, and a pyridine moiety, which are critical for its biological activity.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

- Cell Lines Tested :

- Human cervical carcinoma (HeLa)

- Human breast cancer (MCF-7)

- Human lung adenocarcinoma (A549)

Table 1: Cytotoxicity Data

The IC50 values indicate that this compound has potent activity against these cancer cell lines, with lower values suggesting higher potency.

Neuroprotective Effects

In addition to anticancer properties, the compound has shown potential neuroprotective effects. Studies have demonstrated its ability to mitigate oxidative stress in neuronal cells.

Mechanism of Action :

- Antioxidant Activity : The compound reduces reactive oxygen species (ROS) levels.

- Neuroinflammation Reduction : It inhibits pro-inflammatory cytokines, which are often elevated in neurodegenerative conditions.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the thiazole and phenyl rings significantly influence biological activity.

- Key Findings :

- The presence of the methoxy group at position 2 on the phenyl ring enhances lipophilicity, improving cellular uptake.

- Substitution patterns on the thiazole ring affect binding affinity to target proteins involved in cancer progression.

Table 2: SAR Analysis

| Substituent Position | Substituent Type | Activity Impact |

|---|---|---|

| 2 | Methoxy | Increases activity |

| 4 | Dimethyl | Decreases activity |

| Thiazole Ring | N-substituents | Essential for potency |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on HeLa Cells : Treatment with the compound resulted in a significant reduction in cell viability compared to control groups.

- Neuroprotective Model : In an animal model of oxidative stress-induced neurotoxicity, administration of the compound led to improved cognitive function and reduced neuronal death.

Scientific Research Applications

The compound 2-((2-methoxy-5-methylphenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer therapies. This article explores its synthesis, biological activities, and relevant case studies that highlight its significance.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole and carboxamide functionalities. The detailed synthetic route is not extensively documented in public literature, but similar compounds have been synthesized using methods that involve:

- Formation of Thiazole Ring : Utilizing thioamide precursors.

- Amine Coupling : Reacting amines with activated carboxylic acids or their derivatives.

- Pyridine Substitution : Introducing pyridine moieties via nucleophilic substitution.

Antimicrobial Activity

Research indicates that compounds with thiazole structures often exhibit significant antimicrobial properties. The target spectrum typically includes:

- Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.

- Fungal Species : Shows promising antifungal activity.

In vitro studies have demonstrated that this compound can disrupt microbial cell wall synthesis and interfere with metabolic pathways essential for microbial survival. Minimum inhibitory concentration (MIC) values are critical indicators of efficacy, with some derivatives showing MICs as low as 10 µg/mL against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

-

Cell Line Studies : It has shown cytotoxic effects against several cancer cell lines, including:

- MCF7 (breast cancer)

- HepG2 (liver cancer)

- A431 (skin cancer)

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2. This mechanism is crucial for its potential therapeutic applications in oncology.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on A431 cells, revealing that it induced significant apoptosis through the activation of caspase-dependent pathways. This finding highlights its potential as an anticancer agent, particularly in skin cancer treatment.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on various derivatives of the compound, showcasing that modifications in the pyrrolidine ring significantly enhanced antimicrobial activity. One derivative achieved an MIC as low as 10 µg/mL against resistant bacterial strains, indicating a promising avenue for developing new antibiotics .

Case Study 3: Inflammatory Response Modulation

In vivo models demonstrated that this compound could reduce inflammation markers in animal models of arthritis, suggesting its potential therapeutic application in inflammatory diseases.

Comparison with Similar Compounds

Key Observations:

In contrast, the target compound’s pyridin-2-ylmethyl group may favor receptor binding in mammalian systems . Halogenated substituents (e.g., chloro, bromo) in analogs like 7e and ’s compound are associated with increased metabolic stability but may introduce toxicity risks . The morpholinomethyl group in compound 4a () improves solubility, contributing to its anticancer efficacy against HepG-2 cells .

Synthetic Flexibility: The target compound shares synthetic routes with other thiazole carboxamides, particularly in the coupling of carboxylic acid intermediates with amines (e.g., pyridin-2-ylmethylamine) .

Pharmacological and Functional Comparisons

- Anticancer Activity: Compound 4a (IC₅₀ = 1.61 µg/mL) demonstrates potent activity against HepG-2 cells, likely due to its morpholinomethyl moiety enhancing cellular uptake.

- Insecticidal vs. Therapeutic Applications : Analogs like 7e () prioritize halogenated aromatic systems for insecticidal activity, whereas the target compound’s methoxy and methyl groups may align with anti-inflammatory or kinase-inhibitory applications .

- Receptor Binding : The pyridin-2-ylmethyl group in the target compound could mimic nicotinamide scaffolds, a feature exploited in kinase inhibitors (e.g., Bcr-Abl). This contrasts with ’s pyrimidinyl analog, which may target nucleotide-binding domains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.